2,2'-Dinitro-4,4'-dimethylbiphenyl

Description

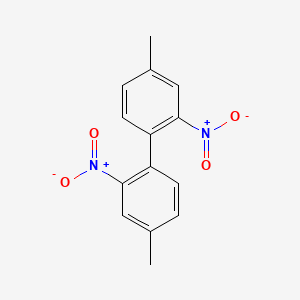

2,2'-Dinitro-4,4'-dimethylbiphenyl (C₁₄H₁₂N₂O₄) is a substituted biphenyl derivative featuring nitro (-NO₂) groups at the 2 and 2' positions and methyl (-CH₃) groups at the 4 and 4' positions. This compound is structurally characterized by its planar biphenyl backbone, with electron-withdrawing nitro groups and electron-donating methyl groups influencing its electronic and steric properties. It is primarily utilized in advanced material synthesis, including metal-organic frameworks (MOFs) and high-performance polymers, due to its ability to act as a ligand or monomer .

Properties

Molecular Formula |

C14H12N2O4 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

4-methyl-1-(4-methyl-2-nitrophenyl)-2-nitrobenzene |

InChI |

InChI=1S/C14H12N2O4/c1-9-3-5-11(13(7-9)15(17)18)12-6-4-10(2)8-14(12)16(19)20/h3-8H,1-2H3 |

InChI Key |

HGFSBUNTWYKUND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs include:

*Calculated based on substituent contributions; exact values may vary.

- Substituent Effects: Nitro Groups: Introduce strong electron-withdrawing effects, reducing electron density on the biphenyl ring and enhancing thermal stability. This makes the compound suitable for high-temperature applications (e.g., polyimides) . Methyl Groups: Provide steric bulk and electron-donating effects, improving solubility in non-polar solvents compared to unsubstituted dinitrobiphenyls . Halogenation (e.g., Bromine): Increases molecular weight and polarizability, favoring applications in optoelectronics .

Physical and Chemical Properties

Thermal Stability :

- This compound exhibits higher thermal stability than 4,4'-dimethylbiphenyl due to nitro groups, which resist oxidative degradation .

- 4,4'-Dibromo-2,2'-dinitrobiphenyl has a higher melting point (~250°C) compared to the methyl-substituted analog (~180°C) due to stronger intermolecular forces from bromine .

- Solubility: Methyl groups in this compound improve solubility in toluene and dichloromethane compared to 2,2'-dinitrobiphenyl, which is sparingly soluble in non-polar solvents . Acetoxy derivatives (e.g., 4,4'-Diacetoxy-2,2'-dinitrobiphenyl) show enhanced solubility in polar aprotic solvents like DMF, facilitating polymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.